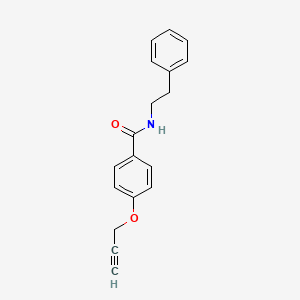![molecular formula C22H20BrN3S2 B4641963 3-[(3-bromobenzyl)thio]-4-ethyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4641963.png)
3-[(3-bromobenzyl)thio]-4-ethyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to the target compound, typically involves reactions of 1,2,4-triazole-3-thiols with various bromo compounds or through the condensation of compounds with ethyl bromoacetate in basic media. These methods have been used to synthesize a wide range of triazole derivatives with diverse substituents, indicating a versatile approach to triazole synthesis that could be applicable to the target compound (Demirbas et al., 2004).
Molecular Structure Analysis
Triazole compounds often exhibit significant molecular diversity and complexity. For instance, structural determination by X-ray crystallography has shown that triazole derivatives can crystallize in various space groups, displaying diverse molecular geometries and conformations. This suggests that the target compound may also exhibit complex structural characteristics, potentially including specific orientations and disordered groups, as seen in related compounds (H. Fun et al., 2009).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including debenzylation, alkylation, and cyclization, which can significantly alter their chemical properties and biological activities. These reactions are influenced by the presence of substituents on the triazole ring and the reaction conditions. The target compound's bromobenzyl and ethyl groups suggest potential reactivity in synthesis and modifications (Tozkoparan et al., 2000).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. For example, the crystallization of a triazole compound in a specific space group with unique cell parameters indicates that the target compound may also display distinct physical properties, dependent on its precise molecular configuration (Jin-Xia Mu et al., 2015).
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards other chemical species, are influenced by their structural features, such as the presence and position of substituents. Triazole compounds are known for their versatile chemical behavior, participating in a wide range of chemical reactions that can be utilized for further chemical modifications or for enhancing biological activities (Kaldrikyan et al., 2016).
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-ethyl-5-(5-methyl-4-phenylthiophen-3-yl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3S2/c1-3-26-21(19-14-27-15(2)20(19)17-9-5-4-6-10-17)24-25-22(26)28-13-16-8-7-11-18(23)12-16/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJFKDLOJHHNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CSC(=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4641887.png)

![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4641899.png)
![N-cyclopentyl-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4641902.png)
![N-(2,6-difluorophenyl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4641905.png)
![5-{3-bromo-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4641911.png)
![7-(difluoromethyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4641915.png)
![8-methoxy-3-[2-(4-morpholinyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4641920.png)
![N-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4641931.png)
![2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4641938.png)
![N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4641943.png)
![diethyl 4-[3-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4641957.png)
![methyl 2-[(2-cyano-3-{3-methoxy-2-[(2-methylbenzyl)oxy]phenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B4641970.png)
